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molecular formula C16H8N2O2 B3058935 4,4'-Dicyanobenzil CAS No. 92967-67-4

4,4'-Dicyanobenzil

Cat. No. B3058935
M. Wt: 260.25 g/mol
InChI Key: MXWFKRLTIMWOFB-UHFFFAOYSA-N
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Patent
US07842830B2

Procedure details

A mixture of copper cyanide (2.53 g, 28.3 mmol) and 4,4′-dibromobenzil (4.0 g, 10.9 mmol) in 60 mL of DMF was refluxed at 165° C. for 1 day. The reaction mixture was quenched with a saturated NaCl aqueous solution and extracted with diethyl ether. The combined organic layer was dried over anhydrous MgSO4 and the solvent was removed under reduced pressure. The product was purified by column chromatography (silica gel, dichloromethane:hexanes=5:1 (v/v)) and dried under vacuum at 47° C. overnight to give a yellow solid (1.36 g, 48%). 1H NMR (300 MHz, CDCl3, δ): 8.09 (d, J=8.3 Hz, 4H), 7.83 (d, J=8.8 Hz, 4H). 13C{1H} NMR (75 MHz, CDCl3, δ): 190.76, 135.27, 132.85, 130.36, 118.36, 117.40. HRMS-EI (m/z): [M]+ calcd for C16H8N2O2, 260.0586; found, 260.0580. Anal. Calcd for C16H8N2O2: C, 73.84; H, 3.10; N, 10.76. Found: C, 73.79; H, 2.99; N, 10.75.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[Cu]([C:4]#[N:5])C#N.Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]([C:15]([C:17]2[CH:22]=[CH:21][C:20](Br)=[CH:19][CH:18]=2)=[O:16])=[O:14])=[CH:9][CH:8]=1.[CH3:24][N:25](C=O)C>>[C:24]([C:7]1[CH:12]=[CH:11][C:10]([C:13]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([C:4]#[N:5])=[CH:19][CH:18]=2)=[O:16])=[O:14])=[CH:9][CH:8]=1)#[N:25]

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)Br
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated NaCl aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (silica gel, dichloromethane:hexanes=5:1 (v/v))
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 47° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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